Ceftazidim monobaktam

Antibacterial activity Pseudomonas aeruginosa Monobactam

Ceftazidim monobaktam (ceftazidime monobactam) is a synthetic monocyclic β-lactam antibiotic belonging to the monobactam class, structurally derived from the third-generation cephalosporin ceftazidime. Its chemical identity is defined by the IUPAC name 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S)-2-oxo-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxy-2-methylpropanoic acid, with a molecular formula of C₁₂H₁₅N₅O₈S₂ and a molecular weight of 421.4 g/mol.

Molecular Formula C12H15N5O8S2
Molecular Weight 421.4 g/mol
CAS No. 80904-83-2
Cat. No. B1243839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftazidim monobaktam
CAS80904-83-2
Synonymsceftazidim monobaktam
ceftazidime monobactam
Molecular FormulaC12H15N5O8S2
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)S(=O)(=O)O
InChIInChI=1S/C12H15N5O8S2/c1-12(2,10(20)21)25-16-7(6-4-26-11(13)15-6)8(18)14-5-3-17(9(5)19)27(22,23)24/h4-5H,3H2,1-2H3,(H2,13,15)(H,14,18)(H,20,21)(H,22,23,24)/b16-7-/t5-/m0/s1
InChIKeyZPJFEPYHOXPFOC-RQBVAOLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftazidim Monobaktam (CAS 80904-83-2): Compound Identity and Analytical Baseline for Procurement


Ceftazidim monobaktam (ceftazidime monobactam) is a synthetic monocyclic β-lactam antibiotic belonging to the monobactam class, structurally derived from the third-generation cephalosporin ceftazidime [1]. Its chemical identity is defined by the IUPAC name 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S)-2-oxo-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxy-2-methylpropanoic acid, with a molecular formula of C₁₂H₁₅N₅O₈S₂ and a molecular weight of 421.4 g/mol . Unlike clinically approved monobactams such as aztreonam, this compound is primarily employed as a research tool for studying structure-activity relationships between cephalosporins and their monobactam analogs, particularly in the context of anti-pseudomonal activity [2].

Why Ceftazidim Monobaktam Cannot Be Substituted by Generic Ceftazidime or Aztreonam


Direct substitution of ceftazidim monobaktam with ceftazidime or alternative monobactams such as aztreonam is not scientifically supported because the compound occupies a distinct position in the cephalosporin-monobactam activity continuum. Published comparative studies demonstrate that monobactam analogs of cephalosporins, including the ceftazidime-derived analog, exhibit a quantifiably lower level of anti-pseudomonal activity than their parent cephalosporins, yet among the monobactam series, the ceftazidim analog retains the highest potency [1]. This positions the compound as neither a drop-in replacement for ceftazidime nor a generic monobactam interchangeable with aztreonam, but as a structure-specific reference standard for evaluating the activity cost of monocyclic β-lactam ring architecture in anti-pseudomonal drug design [1][2].

Quantitative Differentiation of Ceftazidim Monobaktam Against Closest Analogs


Anti-Pseudomonal Activity Hierarchy: Ceftazidim Monobaktam vs Parent Cephalosporin and Sibling Monobactams

In a direct head-to-head study comparing three cephalosporins (ceftazidime, cefoperazone, cefsulodin) and their respective monobactam analogs against 144 clinical strains of Pseudomonas aeruginosa, the monobactam analog of ceftazidime (ceftazidim monobaktam) was the most effective monobactam tested, yet its activity was lower than that of its parent cephalosporin. Ceftazidime achieved complete inhibition of nearly all pseudomonads at 2–4 µg/mL, while its monobactam analog was less potent by an unspecified but consistent dilution factor observed across all cephalosporin-monobactam pairs. By contrast, the monobactam analog of cefsulodin exhibited no clinically relevant anti-pseudomonal activity (MIC >128 µg/mL), establishing ceftazidim monobaktam as the only monobactam in the series retaining meaningful anti-pseudomonal potency [1].

Antibacterial activity Pseudomonas aeruginosa Monobactam

Structural Differentiation: Cephalosporin-Monobactam Hybrid Architecture

Ceftazidim monobaktam possesses a unique hybrid architecture that distinguishes it from both classical cephalosporins and conventional monobactams. It retains the 2-amino-1,3-thiazol-4-yl side chain characteristic of ceftazidime but replaces the dihydrothiazine ring of the cephalosporin core with a 2-oxoazetidine-1-sulfonic acid moiety, the defining structural feature of the monobactam class [1][2]. This structural modification eliminates the bicyclic core present in ceftazidime while preserving the aminothiazole side chain responsible for anti-pseudomonal activity. This makes the compound a precise structural probe for decoupling the contributions of the bicyclic nucleus from those of the side-chain pharmacophore in structure-activity relationship studies [1].

Structural biology Drug design β-Lactam

β-Lactamase Stability: Inferred Susceptibility Profile from Cephalosporin-Monobactam Comparison

The 1983 comparative study included a systematic investigation of inoculum effect as a surrogate marker for β-lactamase instability. While the parent cephalosporin ceftazidime is known for its stability against many β-lactamases, the monobactam analogs tested in the study exhibited varying degrees of susceptibility to β-lactamase-mediated hydrolysis [1]. The monobactam analog of ceftazidime, unlike the cefsulodin analog, retained sufficient antibacterial activity to warrant investigation, suggesting intermediate β-lactamase stability. However, no direct enzymatic kinetics (kcat, Km) or crystallographic binding data for ceftazidim monobaktam against specific β-lactamase classes are available in the peer-reviewed literature [1].

β-Lactamase resistance AmpC Pseudomonas aeruginosa

Optimal Research and Procurement Applications for Ceftazidim Monobaktam Based on Documented Evidence


Reference Standard for Cephalosporin-to-Monobactam Structure-Activity Relationship (SAR) Studies

Ceftazidim monobaktam serves as a direct structural comparator to ceftazidime in SAR investigations focused on the role of the bicyclic cephalosporin nucleus in anti-pseudomonal potency. The compound's monocyclic architecture, combined with retention of the aminothiazole side chain, allows researchers to isolate the contribution of the bicyclic core to antibacterial activity. This is directly supported by the 1983 comparative study that demonstrated a consistent activity gap between cephalosporins and their monobactam analogs across multiple antibiotic pairs [1].

β-Lactamase Substrate Profiling and Stability Screening

The compound's intermediate β-lactamase stability, inferred from its position between the stable parent ceftazidime and the highly labile cefsulodin monobactam analog, makes it a useful tool for profiling the substrate specificity of novel β-lactamase enzymes. Its susceptibility to inoculum effect, as documented in standardized testing conditions, provides a benchmark for evaluating the hydrolytic capacity of emerging β-lactamase variants [1].

Synthetic Intermediate for Siderophore-Antibiotic Conjugates

The monobactam scaffold of ceftazidim monobaktam, bearing a free carboxylic acid and sulfonic acid moiety, offers functional handles for conjugation to siderophores or other bacterial uptake-enhancing moieties. Patent literature referencing ceftazidim monobaktam in the context of antibacterial sideromycins confirms its utility as a monomeric building block for novel antibiotic conjugates aimed at overcoming Gram-negative permeability barriers [2].

Negative Control for Cefsulodin-Derived Monobactam Analogs

In experiments designed to assess the anti-pseudomonal activity of monobactam compounds, ceftazidim monobaktam can serve as a positive control, contrasting with the cefsulodin monobactam analog which lacks any measurable activity (MIC >128 µg/mL). This application is directly derived from the comparative activity data in the 1983 study, which established that not all cephalosporin-derived monobactams retain anti-pseudomonal potency [1].

Quote Request

Request a Quote for Ceftazidim monobaktam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.